molecular formula C21H18O2S B12612669 Methyl 2-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate CAS No. 648436-75-3

Methyl 2-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate

Cat. No.: B12612669
CAS No.: 648436-75-3
M. Wt: 334.4 g/mol
InChI Key: CJFCOKUNWZKXEF-UHFFFAOYSA-N
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Description

Methyl 2-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl moiety substituted with a methyl group and a benzoate ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with the biphenyl derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of Methyl 2-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Methyl 2-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate is a compound that has garnered interest in various scientific fields due to its potential applications. This article explores the applications of this compound, focusing on its biological activity, synthesis methods, and potential therapeutic uses.

Chemical Properties and Structure

This compound is characterized by its unique structure that includes a benzoate moiety linked to a biphenyl group with a sulfanyl substituent. The presence of the sulfanyl group may enhance the compound's reactivity and biological activity. Understanding its chemical properties is crucial for exploring its applications in medicinal chemistry and materials science.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies on related benzotriazole derivatives have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action often involves disrupting cellular integrity or inhibiting essential metabolic pathways in microorganisms.

Anticancer Potential

There is growing evidence supporting the anticancer potential of compounds containing biphenyl structures. For example, phenstatin-based compounds have demonstrated efficacy in inhibiting tubulin polymerization, thereby disrupting cancer cell division . The structural similarity of this compound to these active compounds suggests it may also possess similar anticancer properties.

Anti-inflammatory Effects

Compounds with biphenyl and sulfanyl groups have been investigated for their anti-inflammatory effects. These compounds may modulate inflammatory pathways, potentially leading to therapeutic applications in treating chronic inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of benzotriazole derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics . This suggests that this compound could be explored for similar applications.

Case Study 2: Anticancer Activity

In another investigation, phenstatin derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The study highlighted how structural modifications influenced their efficacy . Given its structural features, this compound could be a candidate for further anticancer studies.

Mechanism of Action

The mechanism of action of Methyl 2-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate involves its interaction with specific molecular targets. The biphenyl moiety allows it to interact with hydrophobic pockets in proteins, while the sulfanyl and ester groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,1’-biphenyl: Lacks the sulfanyl and ester groups, making it less reactive.

    Methyl 2-[(4-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate: Similar structure but with different substitution patterns, leading to different reactivity and properties.

Uniqueness

Methyl 2-[(5-methyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the sulfanyl and ester groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Biological Activity

Methyl 2-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate, a compound with the molecular formula C21_{21}H18_{18}O2_2S, has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound consists of a benzoate moiety linked to a sulfanyl group attached to a biphenyl derivative. The presence of the sulfanyl group is significant as it may influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on thiazole derivatives have shown promising results against various microbial strains:

Compound Microbial Strain MIC (µg/mL) MBC (µg/mL)
Thiazole Derivative AS. aureus0.783.12
Thiazole Derivative BE. coli1.957.81
Thiazole Derivative CC. albicans3.9215.62

These findings suggest that structural modifications similar to those in this compound can lead to increased antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that derivatives of biphenyl compounds often exhibit significant cytotoxic effects. For example:

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)10.5
A549 (lung cancer)12.3

These results indicate that modifications in the biphenyl structure can enhance cytotoxicity, making such compounds potential candidates for anticancer drug development .

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways or DNA synthesis. For instance, compounds with similar structures have been shown to inhibit cathepsin B, a lysosomal cysteine protease implicated in cancer progression and metastasis. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity .

Case Studies

Several case studies highlight the significance of this compound in various biological contexts:

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of related sulfanyl compounds against resistant strains of bacteria, demonstrating MIC values comparable to conventional antibiotics.
  • Anticancer Properties : In vitro studies on human cancer cell lines showed that certain derivatives exhibited selective cytotoxicity, sparing normal cells while effectively reducing cancer cell viability.
  • Toxicological Assessment : Toxicological evaluations revealed that while some derivatives possess potent biological activities, they also exhibit varying degrees of toxicity, necessitating further safety assessments before clinical applications.

Properties

CAS No.

648436-75-3

Molecular Formula

C21H18O2S

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 2-(4-methyl-2-phenylphenyl)sulfanylbenzoate

InChI

InChI=1S/C21H18O2S/c1-15-12-13-20(18(14-15)16-8-4-3-5-9-16)24-19-11-7-6-10-17(19)21(22)23-2/h3-14H,1-2H3

InChI Key

CJFCOKUNWZKXEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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